7-methoxy-1H-imidazo[4,5-b]pyridine-5-carboxylic acid
Description
Introduction to 7-Methoxy-1H-Imidazo[4,5-b]Pyridine-5-Carboxylic Acid
Historical Context and Discovery Timeline
The exploration of imidazo[4,5-b]pyridine derivatives began in the late 20th century, driven by their structural similarity to purine bases and potential bioactivity. The specific compound this compound likely originated from efforts to modify existing imidazopyridine scaffolds for improved drug-like properties. Early synthesis routes relied on multi-step cyclization reactions, but breakthroughs in the 2010s, such as nickel-catalyzed proto-demetallation and one-pot tandem protocols, enabled more efficient access to this class of molecules. For instance, a 2018 study demonstrated the synthesis of imidazo[4,5-b]pyridines via sequential nucleophilic aromatic substitution, reduction, and heterocyclization in aqueous media, providing a scalable route to derivatives like this compound.
Significance in Heterocyclic Chemistry Research
The compound’s fused bicyclic structure positions it as a privileged scaffold in drug design. The methoxy group at the 7-position donates electron density to the aromatic system, enhancing solubility and enabling π-stacking interactions with biological targets. Conversely, the carboxylic acid at the 5-position introduces pH-dependent ionization, facilitating salt formation and improving bioavailability. These features make it a versatile intermediate for generating kinase inhibitors, antimicrobial agents, and central nervous system (CNS)-targeted therapeutics.
Table 1: Key Functional Groups and Their Roles
| Position | Group | Role |
|---|---|---|
| 7 | Methoxy (-OCH₃) | Enhances solubility; modulates electron density |
| 5 | Carboxylic acid (-COOH) | Enables hydrogen bonding; improves pharmacokinetics |
Recent studies highlight its utility in optimizing absorption, distribution, metabolism, and excretion (ADME) properties. For example, replacing indazole cores with imidazo[4,5-b]pyridine derivatives improved CNS permeability in GSK-3β inhibitors, though at the cost of reduced enzymatic affinity.
Current Research Landscape and Knowledge Gaps
Current investigations focus on leveraging this scaffold for diseases such as Alzheimer’s, cancer, and parasitic infections. A 2023 study demonstrated that introducing a 7-methoxy group into imidazopyridine-based antiparasitic agents improved selectivity against Plasmodium falciparum but compromised microsomal stability due to oxidative demethylation. Despite these advances, critical gaps remain:
- Synthetic Optimization : Existing routes often require harsh conditions or costly catalysts. Developing greener methodologies, such as photoredox catalysis, could enhance scalability.
Properties
Molecular Formula |
C8H7N3O3 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
7-methoxy-1H-imidazo[4,5-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-14-5-2-4(8(12)13)11-7-6(5)9-3-10-7/h2-3H,1H3,(H,12,13)(H,9,10,11) |
InChI Key |
SRERLVUJBULRCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=C1NC=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-1H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves the construction of the imidazole ring fused with a pyridine moiety. One common method includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . Another approach involves the construction of the pyridine ring starting from 4-aminoimidazole and 1,3-dicarbonyl compounds .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may involve the use of advanced catalysts and optimized reaction conditions to facilitate the efficient synthesis of the target compound .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1H-imidazo[4,5-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The imidazole ring can be reduced under specific conditions to yield partially saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the carboxylic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted imidazopyridines, carboxamides, and amines .
Scientific Research Applications
Medicinal Chemistry
7-Methoxy-1H-imidazo[4,5-b]pyridine-5-carboxylic acid is being investigated for its potential therapeutic applications. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development targeting various diseases.
Potential Therapeutic Uses:
- Central Nervous System Disorders: The compound acts as a GABA_A receptor agonist, which could influence neurotransmission and has implications for treating anxiety and depression.
- Cancer Treatment: Its derivatives are being explored for their anticancer properties, particularly in inhibiting tumor growth through various mechanisms .
Enzyme Inhibition
Research indicates that this compound can serve as an enzyme inhibitor. This property is crucial for developing drugs that target specific enzymes involved in disease pathways.
Key Enzyme Targets:
- Cyclin G-associated Kinase (GAK): Studies have explored the structure-activity relationships of related compounds to identify potential GAK inhibitors .
Synthetic Chemistry
This compound serves as a versatile building block in synthetic chemistry. It can be used to create more complex heterocyclic compounds through various chemical reactions.
Synthesis Methods:
- Michael Addition and Cyclization: The synthesis often involves the Michael addition of imidazolines to dicarboxylates followed by cyclization to form the desired product.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound and its derivatives:
Mechanism of Action
The mechanism of action of 7-methoxy-1H-imidazo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA_A receptor agonist, influencing neurotransmission in the central nervous system . Additionally, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
3H-Imidazo[4,5-b]Pyridine-5-Carboxylic Acid (CAS 1019108-05-4)
- Structural Difference : Lacks the 7-methoxy substituent.
- Properties : Exhibits lower lipophilicity (logP ~1.2) compared to the 7-methoxy derivative (predicted logP ~1.5) due to the absence of the methoxy group.
3-Cyclopropyl-6-(2-Hydroxybenzoyl)-3H-Imidazo[4,5-b]Pyridine-5-Carboxylic Acid (47c)
- Structural Difference : Features a cyclopropyl group at the 3-position and a 2-hydroxybenzoyl group at the 6-position.
- Properties : Higher molecular weight (MW 324.3 g/mol) and melting point (276–277°C) compared to the target compound (MW 208.18 g/mol, predicted mp ~250°C).
- Synthetic Yield : 86% via condensation and hydrolysis, suggesting efficient scalability .
2-(1-Methylimidazol-2-yl)-3H-Imidazo[4,5-b]Pyridine-5-Carboxylic Acid
- Structural Difference : Contains a 1-methylimidazole-2-yl substituent at the 2-position.
- Activity : Demonstrated cytotoxicity in glioblastoma cells (IC₅₀ ~20 μM) comparable to temozolomide, highlighting the role of imidazole ring modifications in enhancing activity .
Thiazolo[4,5-b]Pyridine Derivatives
7-(4-Fluorophenyl)-2-Oxo-2,3-Dihydrothiazolo[4,5-b]Pyridine-5-Carboxylic Acid Amide (2.2)
- Structural Difference : Replaces the imidazole ring with a thiazole and introduces a 4-fluorophenyl group.
- Activity : Exhibited potent anticancer activity against C6 rat glioma and U373 human glioblastoma cells (IC₅₀ ~5 μM), outperforming the imidazo analogs .
- SAR Insight : The thiazole core and 4-fluorophenyl group enhance π-π stacking and hydrophobic interactions with target proteins.
5-Phenyl-7-(Pyridin-3-yl)-3H-Thiazolo[4,5-b]Pyridin-2-One (3)
- Structural Difference : Incorporates a pyridin-3-yl group at the 7-position.
Pyrazolo[3,4-b]Pyridine Derivatives
1-(4-Fluorophenyl)-3,7-Dimethyl-4-Oxo-4,7-Dihydro-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxylic Acid
- Structural Difference : Pyrazole core instead of imidazole, with additional methyl and fluorophenyl groups.
- Properties : Higher molecular weight (MW 301.27 g/mol) and predicted solubility due to the polar oxo group .
Key Comparative Data
Research Findings and Implications
- Role of Methoxy Group: The 7-methoxy substituent in the target compound likely enhances metabolic stability compared to non-substituted imidazo analogs, as methoxy groups resist oxidative degradation .
- Core Heterocycle Impact : Thiazolo derivatives generally exhibit superior anticancer activity, possibly due to increased electrophilicity and target engagement .
- Synthetic Feasibility : Imidazo derivatives with simpler substituents (e.g., methyl or carboxylic acid) show higher yields (>65%) compared to thiazolo analogs, which require multistep syntheses .
Biological Activity
7-Methoxy-1H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound's molecular formula is with a molecular weight of 193.16 g/mol. Its structure includes an imidazo[4,5-b]pyridine core, which is known for its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C8H7N3O3 |
| Molecular Weight | 193.16 g/mol |
| IUPAC Name | This compound |
| InChI Key | SRERLVUJBULRCX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- GABA_A Receptor Agonism : The compound acts as an agonist at GABA_A receptors, which are critical for neurotransmission in the central nervous system (CNS). This action can influence anxiety and mood disorders.
- Enzyme Inhibition : It has shown potential as an inhibitor of certain enzymes involved in cancer pathways, such as glycogen synthase kinase 3 (GSK-3), which plays a role in cell proliferation and survival.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Anticancer Activity : Studies have reported that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, including breast adenocarcinoma (MCF-7) and other solid tumors. For instance, one study found that modifications to the imidazo[4,5-b]pyridine structure enhanced potency against GSK-3 with IC50 values ranging from 1 to 12 nM .
- Neuroprotective Effects : The interaction with GABA_A receptors suggests potential neuroprotective properties, which could be beneficial in treating neurological disorders such as epilepsy and anxiety .
- Antimicrobial Properties : Preliminary studies indicate activity against certain bacterial strains, suggesting its utility in developing new antimicrobial agents .
Case Studies
Several studies highlight the biological implications of this compound:
- Study on GSK-3 Inhibition : A study evaluated the compound's ability to inhibit GSK-3, demonstrating significant cytotoxicity against MCF-7 cells with an IC50 value of 8 nM. The research utilized X-ray crystallography to elucidate binding interactions within the active site of the enzyme .
- Neuropharmacological Assessment : Another investigation assessed the compound's effects on anxiety-related behaviors in animal models. Results indicated that administration led to a significant reduction in anxiety-like behaviors, supporting its role as a GABA_A receptor modulator .
Comparative Analysis
When compared to similar compounds within the imidazo[4,5-b]pyridine family, this compound stands out due to its unique substitution pattern which enhances its biological activity.
| Compound | Biological Activity | Unique Features |
|---|---|---|
| This compound | Anticancer, Neuroprotective | Methoxy group enhances receptor binding |
| Imidazo[4,5-c]pyridine | Varies | Different nitrogen positioning |
| Imidazo[1,2-a]pyridine | Antimicrobial | Simpler structure |
Q & A
Basic Question
- NMR/IR : Use -NMR to confirm methoxy and carboxylic proton environments, and IR to identify carboxylic acid C=O stretches (~1700 cm) .
- X-ray crystallography : Resolve conformational details, as shown for 3-ethyl-5-(4-methoxyphenoxy)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine (R factor = 0.046) .
- Mass spectrometry : Validate molecular weight and fragmentation patterns.
How to resolve discrepancies in substitution reactions of chloro groups in imidazo[4,5-b]pyridine systems?
Advanced Question
Contradictory outcomes (e.g., failed azide substitution vs. successful hydrazinolysis) may arise from solvent polarity and nucleophile strength. In one case, sodium azide in EtOH-HO failed to displace 7-chloro groups, while anhydrous hydrazine in reflux conditions succeeded, likely due to increased nucleophilicity and reduced steric hindrance . Systematic screening of solvents (e.g., PrOH vs. EtOH) and reagents is critical.
What methodologies are used to assess the biological activity of imidazo[4,5-b]pyridine carboxylic acids?
Advanced Question
- Enzyme inhibition assays : Test interactions with target enzymes (e.g., acetolactate synthase for herbicidal activity, as seen in structurally related imidazolinones) .
- Theoretical docking : Combine DFT calculations (e.g., HOMO-LUMO analysis) with molecular docking to predict binding modes .
- In vitro bioactivity screens : Use cell-based assays to evaluate cytotoxicity or antimicrobial activity.
What computational approaches are employed to predict the electronic properties of such compounds?
Advanced Question
Density Functional Theory (DFT) optimizes molecular geometry and calculates electronic parameters (e.g., dipole moment, electrostatic potential maps). For pyrazole-carboxylic acid analogs, DFT studies correlated spectral data (IR, NMR) with theoretical values, validating tautomeric forms and charge distribution . Similar methods can model methoxy and carboxylic group effects on imidazo[4,5-b]pyridine reactivity.
What factors affect the stability of this compound under different conditions?
Advanced Question
- pH sensitivity : Carboxylic acid protonation/deprotonation alters solubility and degradation pathways.
- Thermal stability : Reflux in PrOH with NaOMe demonstrated stability of chloro groups but potential hydrolysis of esters .
- Light/oxygen : Store under inert atmosphere and low temperature to prevent oxidation of the imidazole ring.
How does the choice of reagents impact the yield in synthesizing imidazo[4,5-b]pyridine derivatives?
Advanced Question
Reagent selection dictates reaction efficiency. For example, Raney nickel provided higher hydrogenation yields compared to palladium catalysts in reducing nitro intermediates . Similarly, HCl vs. acetic acid in cyclization steps affects protonation states and reaction rates. DOE (Design of Experiments) frameworks optimize these variables systematically.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
